Desmethylnortriptyline

Descripción general

Descripción

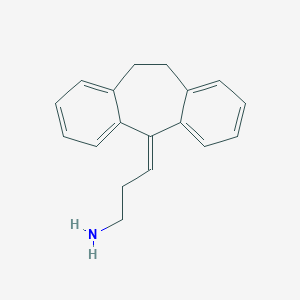

Desmethylnortriptyline is a metabolite of nortriptyline, which is a tricyclic antidepressant. It is the main active metabolite of amitriptyline and is used to relieve depressive symptoms . The chemical formula of this compound is C18H19N, and it has a molecular weight of 249.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desmethylnortriptyline can be synthesized through the demethylation of nortriptyline. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to remove the methyl group from nortriptyline .

Industrial Production Methods: In industrial settings, this compound is produced by the controlled demethylation of nortriptyline under specific reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Desmethylnortriptyline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo substitution reactions to form different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated derivatives such as E-10-Hydroxythis compound.

Reduction: Secondary amines.

Substitution: Halogenated and other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Insights

Desmethylnortriptyline is primarily studied for its role in the pharmacokinetics and pharmacodynamics of nortriptyline. As a metabolite, it retains some pharmacological activity, contributing to the overall therapeutic effects of nortriptyline. Research indicates that DMNT may have a role in the treatment of depression and pain management, similar to its parent compound.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Metabolite of nortriptyline |

| Activity | Antidepressant and analgesic properties |

| Half-life | Approximately 20 hours |

| Therapeutic Range | Similar to nortriptyline (50-250 ng/mL) |

Analytical Methods

The detection and quantification of DMNT in biological fluids are essential for therapeutic drug monitoring. Various analytical methods have been employed, including enzyme immunoassays and chromatography.

Enzyme Immunoassay

Research has demonstrated the efficacy of enzyme immunoassays for measuring DMNT levels in plasma. These assays provide high sensitivity and specificity, crucial for monitoring drug levels in patients.

Table 2: Performance Metrics of Enzyme Immunoassays for DMNT

| Metric | Value |

|---|---|

| Sensitivity | 1 ng/mL |

| Specificity | >95% |

| Cross-reactivity | Low with other TCAs |

Clinical Applications

This compound's clinical relevance extends to its use in understanding patient responses to nortriptyline therapy. Monitoring DMNT levels can help optimize treatment regimens, especially in patients with varying metabolic rates.

Case Studies

- Case Study 1 : A study involving patients with chronic pain demonstrated that higher levels of DMNT correlated with improved pain relief outcomes when treated with nortriptyline.

- Case Study 2 : In a cohort of elderly patients, DMNT levels were monitored to adjust dosages of nortriptyline, resulting in reduced side effects and enhanced therapeutic efficacy.

Toxicological Insights

Understanding the toxicological profile of DMNT is essential for assessing its safety in clinical settings. Research indicates that while DMNT is less toxic than nortriptyline, it can still contribute to adverse effects at high concentrations.

Toxicity Studies

Studies have shown that DMNT exhibits a lower incidence of cardiotoxicity compared to its parent compound. However, caution is advised when interpreting high levels of DMNT during overdose situations.

Table 3: Toxicity Comparison between Nortriptyline and this compound

| Parameter | Nortriptyline | This compound |

|---|---|---|

| Cardiotoxicity | Higher incidence | Lower incidence |

| CNS Effects | Sedation, confusion | Minimal CNS effects |

Mecanismo De Acción

Desmethylnortriptyline exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. It also has antimuscarinic effects through its actions on the acetylcholine receptor .

Comparación Con Compuestos Similares

Nortriptyline: The parent compound from which Desmethylnortriptyline is derived.

Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline and subsequently to this compound.

Imipramine: A tricyclic antidepressant with a similar structure and mechanism of action.

Uniqueness: this compound is unique in its specific metabolic pathway and its role as an active metabolite of both nortriptyline and amitriptyline. Its distinct pharmacokinetic and pharmacodynamic properties make it an important compound in the study of tricyclic antidepressants .

Actividad Biológica

Desmethylnortriptyline (DMNT) is an important metabolite of nortriptyline, a tricyclic antidepressant (TCA) primarily used for treating depression. Understanding the biological activity of DMNT is crucial for evaluating its therapeutic effects and potential side effects. This article delves into the pharmacokinetics, mechanisms of action, and clinical implications of DMNT, supported by data tables and case studies.

Pharmacokinetics

DMNT is formed through the demethylation of nortriptyline, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. The pharmacokinetics of DMNT can be summarized as follows:

- Absorption : Following the oral administration of nortriptyline, DMNT is produced as a metabolite and enters systemic circulation.

- Distribution : DMNT is distributed in body tissues and can cross the blood-brain barrier, contributing to its central nervous system effects.

- Metabolism : DMNT undergoes further metabolism to hydroxylated metabolites, which may also exhibit pharmacological activity.

- Excretion : The majority of DMNT and its metabolites are excreted in urine, with only trace amounts remaining as unchanged drug .

DMNT exhibits several mechanisms that contribute to its biological activity:

- Reuptake Inhibition : Similar to nortriptyline, DMNT acts primarily as a norepinephrine reuptake inhibitor (NRI), enhancing norepinephrine levels in the synaptic cleft. This action is crucial for its antidepressant effects.

- Serotonin Reuptake Inhibition : DMNT also shows some affinity for serotonin transporters, although its potency in this regard is lower compared to nortriptyline .

- Anticholinergic Effects : DMNT may possess anticholinergic properties, which can lead to side effects such as dry mouth and constipation.

Clinical Implications

The clinical relevance of DMNT is highlighted in various studies examining its therapeutic effects and safety profile:

- Case Study Analysis : A study involving patients treated with amitriptyline demonstrated that individuals with higher levels of DMNT showed improved response rates to treatment, suggesting a potential role in therapeutic efficacy .

- Therapeutic Monitoring : The measurement of DMNT levels can be useful in therapeutic drug monitoring (TDM) for patients on nortriptyline therapy. A validated HPLC-DAD method has been developed for this purpose, allowing for accurate detection and quantification of DMNT alongside other metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 18-30 hours |

| Peak Plasma Concentration | 12-24 ng/mL after oral administration |

| Volume of Distribution | 20 L/kg |

| Clearance | 0.5 L/h/kg |

Table 2: Comparative Potency of Nortriptyline and Metabolites

| Compound | Norepinephrine Reuptake Inhibition (%) | Serotonin Reuptake Inhibition (%) |

|---|---|---|

| Nortriptyline | 85 | 60 |

| This compound | 70 | 40 |

| 10-Hydroxynortriptyline | 75 | 55 |

Propiedades

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFRALDEONNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196179 | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-42-2 | |

| Record name | Desmethylnortriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylnortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylnortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethylnortriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Desmethylnortriptyline exert its antidepressant effect?

A1: this compound, a metabolite of the tricyclic antidepressant amitriptyline, primarily acts by inhibiting the reuptake of norepinephrine at nerve synapses in the brain. [, ] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially contributing to its antidepressant effect. [, ]

Q2: What are the structural characteristics of this compound?

A2: this compound possesses a tricyclic structure. While its exact molecular formula and weight aren't explicitly stated in the provided research, it can be deduced. Nortriptyline (C19H21N) loses a methyl group (CH3) during its metabolism to this compound, making its molecular formula C18H19N and its molecular weight approximately 249.35 g/mol. Spectroscopic data for this compound are not extensively discussed in these papers. [, , , ]

Q3: How is this compound metabolized in the body?

A3: While the provided research doesn't detail this compound's further metabolism, it does highlight that it's a primary metabolite of both amitriptyline and nortriptyline. [, , , , , , , ] It's formed through N-demethylation, a common metabolic pathway for tricyclic antidepressants, often mediated by cytochrome P450 enzymes in the liver. [, ]

Q4: How is this compound detected and quantified in biological samples?

A4: Several analytical methods are described in the research for detecting and quantifying this compound and related compounds in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique, particularly in conjunction with mass fragmentography, which allows for sensitive and specific detection. [, , , ] High-performance liquid chromatography (HPLC) is another prominent method, often coupled with UV detection (HPLC-DAD) or mass spectrometry, providing efficient separation and quantification of these compounds. [, , ]

Q5: Is this compound found in human urine after amitriptyline administration?

A6: Yes, this compound, along with other metabolites, has been identified in the urine of individuals who have taken amitriptyline. [, , ]

Q6: Does this compound accumulate in any specific organs?

A7: While the provided research doesn't focus on specific organ accumulation of this compound, it does mention that its parent compound, nortriptyline, and consequently its metabolite this compound, show a higher concentration in the heart. [] This finding has potential implications considering the reported cardiac toxicity associated with nortriptyline. []

Q7: Are there any known instances of drug-drug interactions involving this compound?

A8: While not explicitly mentioned in the provided research, this compound, similar to other tricyclic antidepressants, could potentially interact with drugs that are metabolized by the same cytochrome P450 enzymes. [] Co-administration with such drugs might lead to altered metabolism and potential changes in drug levels, requiring careful monitoring and dosage adjustments.

Q8: Can stable isotopes be used to study the metabolism of this compound?

A10: Yes, stable isotope labeling, particularly using carbon-13 (13C) and deuterium (2H), has been employed to investigate the metabolism of tricyclic antidepressants, including nortriptyline and amitriptyline. [, , ] This approach can provide valuable insights into the metabolic pathways and potentially be applied to study this compound metabolism in detail.

Q9: What is the role of 10-hydroxynortriptyline in the metabolism of this compound?

A11: The provided research highlights that 10-hydroxynortriptyline is a major metabolite of nortriptyline in human urine. [, , , ] While not directly stated, it's possible that this compound, being a downstream metabolite of nortriptyline, could be further metabolized to 10-hydroxythis compound. [, ] Further research would be needed to confirm this metabolic pathway.

Q10: Does age or sex influence the metabolism of nortriptyline and its metabolites, including this compound?

A12: Research suggests that age and sex can influence the metabolism of nortriptyline. [] Specifically, older animals exhibit higher levels of nortriptyline and this compound compared to younger animals. [] Additionally, females tend to have higher organ levels of these compounds than males. [] These differences highlight the importance of considering age and sex as factors in the pharmacokinetics and pharmacodynamics of nortriptyline and its metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.